Picrotin

Vue d'ensemble

Description

Picrotin is an active compound and one of the components of picrotoxin, an antagonist of GABAA receptors (GABAARs) and glycine receptors (GlyRs) . It has sensitivity for GlyRs with IC50 values ranging from 5.2 μM to 106 μM .

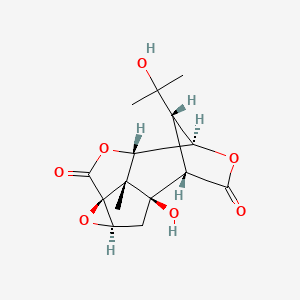

Molecular Structure Analysis

Picrotin has a molecular formula of C15H18O7 and a molecular weight of 310.3 . It’s a part of the terpenoids class of compounds .Chemical Reactions Analysis

Picrotoxinin, the active component of picrotoxin, hydrolyzes quickly into picrotoxic acid . More detailed information about the chemical reactions involving Picrotin was not found in the search results.Physical And Chemical Properties Analysis

Picrotin is a solid substance with a molecular weight of 310.3 . It’s soluble in DMSO . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Proteomics Research

Picrotin: has been identified as a component in proteomics research, where it may play a role in the identification and quantification of proteins within a cell or organism. This is crucial for understanding protein interactions, post-translational modifications, and protein pathways in various diseases .

Nanotechnology in Food Industry

In the food industry, Picrotin could be involved in the development of protein-based nanoparticles. These nanoparticles can encapsulate bioactive substances, improving their solubility, stability, and bioavailability, which is essential for enhancing the health benefits and quality of food products .

3D Printing Applications

Picrotin: may find applications in the field of 3D printing, particularly in the development of protein-based inks. These inks can be used for creating food products, designing drugs, and developing smart packaging solutions that respond to environmental stimuli .

Medical Applications

In medicine, Picrotin is part of Picrotoxin, which has been used as a CNS stimulant and an antidote for barbiturate poisoning. Its role in antagonizing GABA receptors makes it a compound of interest for therapeutic interventions and as a research tool in pharmacology .

Analytical Chemistry

Picrotin: serves as an analytical standard in chromatography and mass spectrometry. Its properties make it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the analysis of food, beverages, forensic samples, and veterinary products .

Environmental Applications

While direct references to Picrotin in environmental applications are limited, its parent compound, Picrotoxin, has been used traditionally as a pesticide. This suggests potential avenues for research into Picrotin ’s role in sustainable agriculture and pest control strategies .

Mécanisme D'action

Target of Action

Picrotin primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane . They play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Picrotin acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing the permeability of the chloride ion channel . This action promotes an inhibitory influence on the target neuron .

Biochemical Pathways

The primary biochemical pathway affected by Picrotin is the GABAergic pathway . By blocking the GABA A receptors, Picrotin inhibits the action of the inhibitory neurotransmitter GABA (gamma aminobutyric acid), leading to increased neuronal excitability .

Pharmacokinetics

It’s known that picrotin is a component of picrotoxin, which has been found to hydrolyze quickly into picrotoxic acid and has a short in vivo half-life . It is moderately brain penetrant with a brain/plasma ratio of 0.3 .

Result of Action

The antagonistic action of Picrotin on GABA A receptors results in convulsant effects , as it blocks the inhibitory influence of GABA on neuronal activity . This can lead to increased neuronal excitability, potentially causing seizures and respiratory paralysis in high enough doses .

Safety and Hazards

Picrotin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6+,7-,8-,9-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFFICCPKWYML-QCGISDTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274161 | |

| Record name | Picrotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picrotin | |

CAS RN |

21416-53-5 | |

| Record name | Picrotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U06Z6QD7N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

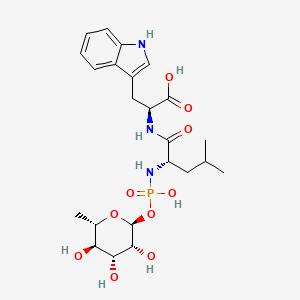

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

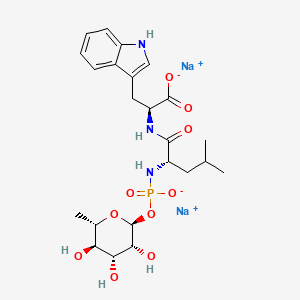

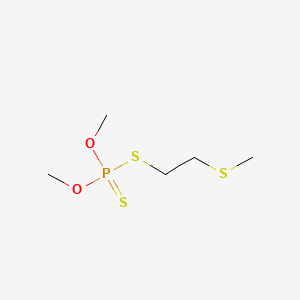

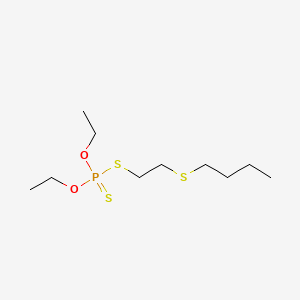

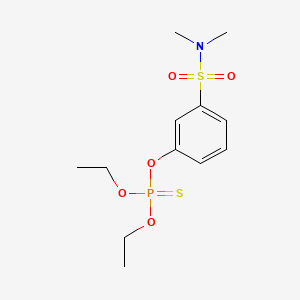

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Picrotin?

A1: Picrotin primarily targets glycine receptors (GlyRs) [, , , , , , , ]. These receptors are ligand-gated chloride channels found in the central nervous system, playing a crucial role in inhibitory neurotransmission.

Q2: How does Picrotin interact with GlyRs?

A2: Picrotin acts as an antagonist at GlyRs, meaning it inhibits their function [, , , , , , , ]. It binds to a site within the receptor's pore, blocking the flow of chloride ions that would normally occur upon glycine binding [, ].

Q3: Is Picrotin's antagonism of GlyRs use-dependent?

A3: Unlike its effect on some other receptors like GABAA receptors, Picrotin antagonism of the α1 homomeric GlyR is not use-dependent [, ]. This means its blocking action is not influenced by prior receptor activation.

Q4: Does Picrotin discriminate between different GlyR subtypes?

A4: Yes, research indicates that Picrotin exhibits some subtype selectivity. While it effectively inhibits α1 homomeric GlyRs, it shows reduced potency at α2 and α3 homomeric GlyRs, similar to its action on most GABAA receptors [].

Q5: How does the presence of the β subunit in GlyRs affect Picrotin's action?

A5: Interestingly, incorporating the β subunit into GlyRs reduces Picrotin's inhibitory potency []. This suggests that the β subunit influences the conformation of the Picrotin binding site, affecting its interaction with the receptor.

Q6: Does Picrotin interact with any other receptors besides GlyRs?

A6: While Picrotin is generally considered a selective GlyR antagonist, some studies suggest a potential interaction with GABAA receptors, albeit with lower potency compared to GlyRs [, ].

Q7: What is the molecular formula and weight of Picrotin?

A7: Picrotin's molecular formula is C15H18O7, and its molecular weight is 310.3 g/mol [, ].

Q8: How does Picrotin's structure differ from Picrotoxinin?

A8: Picrotin and Picrotoxinin share a core structure but differ in one key aspect. Picrotin possesses a dimethylmethanol group, while Picrotoxinin has an isopropenyl group at the same position []. This subtle difference significantly impacts their pharmacological properties.

Q9: What is known about the stability of Picrotin under various conditions?

A9: Research suggests that Picrotin is stable during yogurt manufacture and storage, even after pasteurization at 85°C for 30 minutes []. This indicates potential stability under certain food processing conditions.

Q10: Does Picrotin exhibit any catalytic properties?

A10: Current research primarily focuses on Picrotin's interaction with GlyRs. There is limited information available regarding any inherent catalytic properties of the molecule.

Q11: Have computational methods been employed to study Picrotin?

A11: Yes, Nuclear Overhauser Effect Spectroscopy (NOESY) and molecular modeling have been used to determine the conformation of Picrotin in solution []. This technique provides valuable insights into its three-dimensional structure and potential interactions with target proteins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1677735.png)